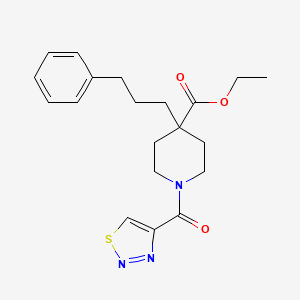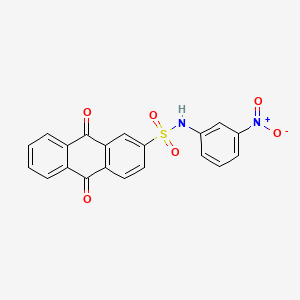![molecular formula C13H18N4O3 B5225899 5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B5225899.png)
5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid is a synthetic organic compound with the molecular formula C13H18N4O3 It is characterized by the presence of a pyrimidinyl group attached to a piperazine ring, which is further connected to a pentanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of pyrimidine with piperazine to form 4-(pyrimidin-2-yl)piperazine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with glutaric anhydride to form the desired product, this compound.
The reaction conditions generally include the use of organic solvents such as chloroform or dichloromethane, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted piperazines, and various oxo compounds .
科学研究应用
5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid involves its interaction with specific molecular targets. The pyrimidinyl group can bind to nucleotide-binding sites, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 5-Oxo-5-(4-phenyl-1-piperazinyl)pentanoic acid
- 5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)-1-piperazinyl)pentanoic acid
- 4-Oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid
Uniqueness
5-Oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentanoic acid is unique due to the presence of the pyrimidinyl group, which imparts specific binding properties and biological activity. This distinguishes it from other similar compounds that may lack this functional group .
属性
IUPAC Name |
5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c18-11(3-1-4-12(19)20)16-7-9-17(10-8-16)13-14-5-2-6-15-13/h2,5-6H,1,3-4,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKCHYPXTVYOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26726869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
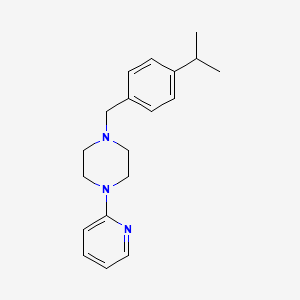
![4-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5225830.png)
![2-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5225834.png)
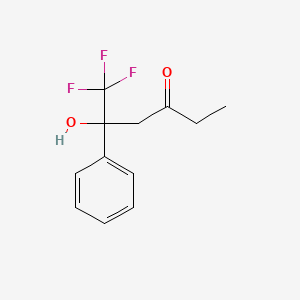
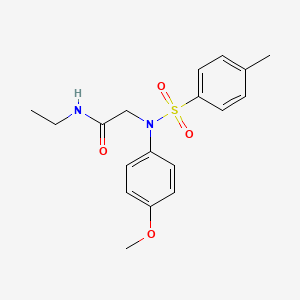
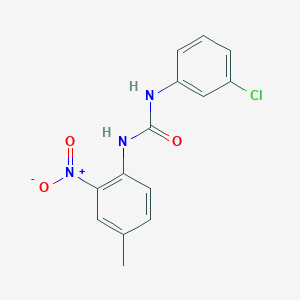

![4-[3-(1-piperidinyl)butyl]phenol](/img/structure/B5225880.png)
![1-[[Benzyl(ethyl)amino]methyl]naphthalen-2-ol](/img/structure/B5225882.png)
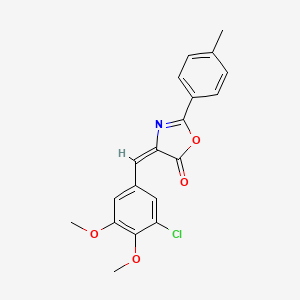
![(5E)-1-benzyl-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5225896.png)
![Butyl 4-({[(3-bromophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5225901.png)
